TLR7 agonist 3
Overview
Description
TLR7 agonist 3 is a synthetic small molecule that activates Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages. Activation of TLR7 by agonists like this compound leads to the production of cytokines and chemokines, which play a crucial role in antiviral and antitumor immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 3 involves multiple steps, including the introduction of a triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon. This is achieved using triazolyl click chemistry. The reaction conditions typically involve the use of chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: TLR7 agonist 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
TLR7 agonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation of TLR7 and its downstream signaling pathways.
Biology: Used to investigate the role of TLR7 in immune cell activation and cytokine production.
Medicine: Explored as a potential adjuvant in vaccines to enhance immune responses against viral infections and cancer.
Industry: Used in the development of new immunotherapeutic agents and adjuvants for vaccines
Mechanism of Action
TLR7 agonist 3 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of type I interferons and pro-inflammatory cytokines. These molecules play a crucial role in antiviral and antitumor immunity .
Comparison with Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of skin conditions such as genital warts and basal cell carcinoma.
Resiquimod: A dual TLR7/8 agonist used in research and clinical trials for its immunomodulatory properties.
SM360320: A purine-like TLR7 agonist with similar immunostimulatory effects.
Uniqueness of TLR7 Agonist 3: this compound is unique in its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent activation of the immune response compared to other similar compounds .
Properties
IUPAC Name |
1-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-4-5-10-14-21-15-16(22(14)11-18(2,3)23)12-8-6-7-9-13(12)20-17(15)19/h6-9,23H,4-5,10-11H2,1-3H3,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITVQUOQRHRGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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